molecular formula C7H12N2O B13576085 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol

2-amino-3-(1H-pyrrol-3-yl)propan-1-ol

Cat. No.: B13576085
M. Wt: 140.18 g/mol
InChI Key: IOXWLIPAUAUSLS-UHFFFAOYSA-N
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Description

2-amino-3-(1H-pyrrol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, making it a significant molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol can be achieved through various methods. One common method involves the addition of aqueous ammonia to propylene oxide . Another approach is the condensation of unsymmetrical tridentate Schiff base ligands with carbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aryl nitriles to form oxazolines, which are useful in palladium-catalyzed allylic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include aryl nitriles, palladium catalysts, and other standard organic reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include oxazolines and other substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other 3-alkylindoles and aralkylamines, such as 2-amino-3-(1H-indol-3-yl)propan-1-ol and 3-(1H-pyrrol-1-yl)-1-propanamine .

Uniqueness: What sets 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol apart is its unique combination of an indole moiety with an amino alcohol group, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-amino-3-(1H-pyrrol-3-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c8-7(5-10)3-6-1-2-9-4-6/h1-2,4,7,9-10H,3,5,8H2

InChI Key

IOXWLIPAUAUSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1CC(CO)N

Origin of Product

United States

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